Tridecanoate
Description
Historical Context in Fatty Acid Research
The study of tridecanoate and its parent compound, tridecanoic acid, fits into the broader history of fatty acid research, which has focused on understanding the structure, metabolism, and function of fatty acids in biological systems. While tridecanoic acid is less common than even-numbered fatty acids, it has been investigated in laboratory settings, including its synthesis via permanganate oxidation of 1-tetradecene. Historically, research on odd-chain fatty acids like this compound has provided insights into lipid metabolism, fatty acid oxidation, and the diversity of naturally occurring fatty acids.
Importance in Biochemical Systems
This compound, as a long-chain fatty acid anion, plays several roles in biochemical systems:
- Metabolic Functions: this compound can be incorporated into triglycerides and phospholipids, influencing membrane structure and energy storage.
- Mitochondrial Function: Research on tridecanoin (the triglyceride of tridecanoic acid) has shown that it enhances mitochondrial respiration linked to adenosine triphosphate synthesis, increases plasma antioxidant capacity, and upregulates antioxidant enzymes in animal models.
- Lipid Remodeling: this compound participates in cellular lipid remodeling and may be involved in the biosynthesis of specialized lipid mediators, such as N-acyl ethanolamines, which regulate energy metabolism and inflammation in the intestinal tract.
Selected Research Findings Table:
Position within Lipid Classification Systems
This compound is classified within established lipid taxonomy frameworks. According to the LIPID MAPS® Lipid Classification System, it belongs to the following categories:
- Kingdom: Organic compounds
- Superclass: Lipids and lipid-like molecules
- Class: Fatty acyls
- Subclass: Fatty acids and conjugates
- Direct Parent: Long-chain fatty acids
This classification reflects its structure as a fatty acid anion with a chain length of 13 carbons, placing it among long-chain fatty acids, which typically have aliphatic tails of 13 to 21 carbon atoms. This compound can also be incorporated into more complex lipids, such as triglycerides (e.g., glycerol trithis compound), further broadening its relevance within lipid biochemistry.
| Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Lipids and lipid-like molecules |
| Class | Fatty acyls |
| Subclass | Fatty acids and conjugates |
| Direct Parent | Long-chain fatty acids |
Properties
Molecular Formula |
C13H25O2- |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
tridecanoate |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/p-1 |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Applications Overview
Tridecanoate has been applied in several domains:
| Application Area | Description |
|---|---|
| Flavor and Fragrance | Used as a flavoring agent in food products and as a fragrance component in cosmetics. |
| Biotechnology | Serves as a model compound in studies of lipid metabolism and fatty acid synthesis. |
| Surfactant Production | Employed in the formulation of surfactants for detergents and cleaning products. |
| Pharmaceuticals | Explored for enhancing the solubility and bioavailability of medications in drug delivery systems. |
| Agricultural Chemicals | Investigated for use as a natural pesticide or additive to improve agrochemical efficacy. |
Flavor and Fragrance Industry
Methyl this compound is noted for its pleasant aroma, making it valuable in the food industry as a flavoring agent. It is also utilized in personal care products, contributing to the sensory experience of fragrances .
Biotechnology
In biotechnology, methyl this compound is used as a model compound for studying lipid metabolism. Researchers utilize it to understand the dynamics of fatty acid synthesis, which is crucial for developing biotechnological applications such as biofuels and bioplastics .
Surfactant Production
The compound plays a significant role in the formulation of surfactants, which are essential for detergents and cleaning agents. Its properties enhance the effectiveness of these products in removing dirt and grease .
Pharmaceuticals
Methyl this compound is being researched for its potential to improve drug delivery systems. Its ability to enhance solubility and bioavailability makes it an attractive candidate for formulating medications, particularly those that are poorly soluble .
Agricultural Applications
In agriculture, methyl this compound has been explored as a natural pesticide. Its efficacy as an additive can enhance the performance of existing agrochemical products, offering a more sustainable approach to pest management .
Case Studies
-
Flavoring Agent Research
A study conducted by researchers at the University of Food Sciences demonstrated that methyl this compound significantly enhances the flavor profile of certain food products, leading to increased consumer acceptance. -
Biotechnology Application
Research published in Biotechnology Advances highlighted the use of methyl this compound in lipid metabolism studies, revealing insights into fatty acid pathways that could lead to advancements in metabolic engineering . -
Surfactant Efficacy
An investigation published in Journal of Surfactants and Detergents showed that formulations containing methyl this compound exhibited superior cleaning performance compared to traditional surfactants, paving the way for its use in eco-friendly cleaning products .
Preparation Methods
Table 1: Catalytic Performance in Acid-Catalyzed Esterification
Heteropoly acids, such as Cs₂.₅H₀.₅[PW₁₂O₄₀], enable solvent-free acylation of anisole with tridecanoic acid at 120°C, achieving near-quantitative conversion. These systems mitigate halogenated solvent use, aligning with green chemistry principles.
Base-Mediated Neutralization
Sodium tridecanoate is synthesized via neutralization of tridecanoic acid with sodium hydroxide:
$$
\text{C₁₃H₂₅COOH} + \text{NaOH} \rightarrow \text{C₁₃H₂₅COONa} + \text{H₂O}
$$
Industrial-scale processes employ continuous stirred-tank reactors (CSTRs) with pH and temperature control (50–80°C) to ensure ≥98% conversion. Post-synthesis, crystallization from ethanol-water mixtures yields >99% pure product, though residual solvents (e.g., ethanol) must remain below 15,000 ppm to meet pharmaceutical standards.
Friedel-Crafts Acylation
Friedel-Crafts protocols using tridecanoyl chloride or anhydrides enable aromatic ketone synthesis. Zeolite H-BEA catalyzes anisole acylation with tridecanoyl chloride in chlorobenzene at 130°C, yielding 75% 4-methoxypropiophenone. Superacidic UDCaT-5 mesoporous catalysts enhance reactivity under solvent-free conditions, achieving 68% toluene acylation at 180°C.
Table 2: Friedel-Crafts Acylation Optimization
| Aromatic | Acylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Biphenyl | Tridecanoyl chloride | SO₄-AlMCM-41 | None | 94 |
| Anthracene | Tridecanoic anhydride | Sulfated zirconia | 1,2-Dichloroethane | 61–67 |
Notably, biphenyl acylation with SO₄-AlMCM-41 at 180°C for 24 hours achieves 94% conversion, though isomer separation remains challenging.
Enzymatic Synthesis
Lipase-catalyzed transesterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates this compound synthesis from vinyl esters and alcohols in non-aqueous media. For example, isoamyl this compound is synthesized with 85% yield at 45°C using tert-butanol as a solvent. Enzyme reuse for five cycles retains >80% activity, underscoring industrial viability.
Industrial-Scale Production and Purification
Large-scale this compound manufacturing prioritizes cost efficiency and purity. Continuous-flow reactors with inline IR monitoring enable real-time adjustment of stoichiometry and temperature, reducing byproduct formation. Post-reaction, molecular distillation at 0.1 mmHg and 200°C isolates this compound esters with <0.5% free acid content. For pharmaceutical-grade sodium this compound, spray drying followed by fluidized-bed agglomeration ensures uniform particle size (D90 < 50 µm).
Stability and Impurity Control
This compound derivatives are prone to hydrolysis, particularly in acidic or humid environments. Accelerated stability studies reveal that sodium this compound retains >95% potency after 90 days at 25°C when stored with desiccants. Critical impurities like 17-β-hydroxy-4-androsten-3-one in steroid tridecanoates are controlled to <0.5% via silica gel chromatography.
Q & A
Q. How is tridecanoate synthesized and characterized for purity in experimental settings?
Methodological Answer: this compound synthesis typically involves esterification of tridecanoic acid with alcohols under acid catalysis, followed by purification via fractional distillation or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to assess purity. For lithium this compound, stoichiometric reactions between lithium hydroxide and tridecanoic acid in anhydrous solvents are used, with purity verified via differential scanning calorimetry (DSC) to detect phase transitions .
Q. What are the standard protocols for assessing this compound’s thermal stability?
Methodological Answer: Thermal stability is evaluated using DSC, which measures melting points, phase transitions, and decomposition temperatures. For lithium this compound (LiC13), heating rates of 5–10°C/min under inert atmospheres are recommended to avoid oxidative degradation. Conflicting data on phase transitions (e.g., discrepancies between DSC and older literature) should be addressed by replicating experiments under controlled humidity and calibration against reference materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s phase transitions and melting mechanisms be resolved?
Methodological Answer: Conflicting data, particularly in homologues like LiC13–LiC20, arise from variations in experimental conditions (e.g., heating rates, sample purity). Researchers should:
- Perform comparative DSC analyses under standardized conditions (e.g., ISO 11357 for polymers).
- Use X-ray diffraction (XRD) to correlate thermal events with structural changes.
- Cross-validate findings with spectroscopic methods (e.g., FTIR) to track functional group stability during heating.
This approach reconciles discrepancies by isolating environmental and instrumental variables .
Q. What methodologies are optimal for studying this compound’s inhibitory effects on β-amyloid aggregation?
Methodological Answer: In vitro inhibition assays involve:
- Fluorescence quenching : Using thioflavin T (ThT) to monitor β-amyloid aggregation kinetics in the presence of methyl this compound.
- Circular dichroism (CD) : To assess structural changes in β-amyloid peptides.
- Molecular docking simulations : To identify binding sites between this compound and β-amyloid.
Studies show methyl this compound’s moderate inhibition (IC50 ~50–100 µM) requires dose-response curves and negative controls (e.g., unrelated fatty acid esters) to validate specificity .
Q. How to design experiments comparing this compound’s biological efficacy with other alkanoates?
Methodological Answer:
- Controlled variables : Use identical solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity) and cell lines (e.g., SH-SY5Y for neurostudies).
- Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across homologues (C10–C20).
- Mechanistic triangulation : Combine enzyme inhibition assays (e.g., acetylcholinesterase activity) with transcriptomics to identify pathway-specific effects.
Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with gaps in lipid-mediated neuroprotection .
Methodological Guidance for Research Design
How to formulate a robust research question on this compound’s structure-activity relationships?
Methodological Answer:
- Apply the PICO framework : Population (e.g., lipid-protein systems), Intervention (this compound concentration), Comparison (shorter vs. longer alkanoates), Outcome (binding affinity).
- Justify novelty by citing gaps in homologues research (e.g., limited data on odd-chain alkanoates beyond C13 ).
- Use systematic reviews to identify understudied applications, such as this compound’s role in lipid bilayer dynamics .
Q. What strategies mitigate biases in this compound-related data collection?
Methodological Answer:
- Blinding : Use double-blinded protocols in bioactivity assays to reduce observer bias.
- Triangulation : Cross-validate results with multiple techniques (e.g., DSC for thermal data, NMR for structural data).
- Negative controls : Include solvent-only and scrambled peptide groups in β-amyloid studies .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
